1-phenyl-3-(propan-2-yl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-5-carboxamide
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Overview
Description
1-phenyl-3-(propan-2-yl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a phenyl group, an isopropyl group, a sulfamoylbenzyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-3-(propan-2-yl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. This step often requires acidic or basic conditions to facilitate the cyclization process.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the pyrazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Isopropyl Group: The isopropyl group can be added through an alkylation reaction using isopropyl bromide and a strong base like sodium hydride.
Incorporation of the Sulfamoylbenzyl Group: This step involves the reaction of the pyrazole derivative with 4-sulfamoylbenzyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-3-(propan-2-yl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrazole rings, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-phenyl-3-(propan-2-yl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and bacterial infections.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-phenyl-3-(propan-2-yl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide: Lacks the sulfamoylbenzyl group, which may affect its biological activity and chemical properties.
1-phenyl-3-(propan-2-yl)-N-(4-methylbenzyl)-1H-pyrazole-5-carboxamide: Contains a methyl group instead of a sulfamoyl group, potentially altering its reactivity and applications.
Uniqueness
1-phenyl-3-(propan-2-yl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-5-carboxamide is unique due to the presence of the sulfamoylbenzyl group, which can enhance its solubility, stability, and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research and industry.
Properties
Molecular Formula |
C20H22N4O3S |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-phenyl-5-propan-2-yl-N-[(4-sulfamoylphenyl)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C20H22N4O3S/c1-14(2)18-12-19(24(23-18)16-6-4-3-5-7-16)20(25)22-13-15-8-10-17(11-9-15)28(21,26)27/h3-12,14H,13H2,1-2H3,(H,22,25)(H2,21,26,27) |
InChI Key |
ILRLARKNQSJZGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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